molecular formula C11H13NOS B138048 6-Butyl-1,3-benzothiazol-2(3H)-one CAS No. 135792-92-6

6-Butyl-1,3-benzothiazol-2(3H)-one

Cat. No. B138048
M. Wt: 207.29 g/mol
InChI Key: INUTZCNYJJCMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBOT and is a heterocyclic organic compound with the molecular formula C11H13NOS. The compound has a yellowish-green color, and its molecular weight is 211.3 g/mol.

Mechanism Of Action

The mechanism of action of 6-Butyl-1,3-benzothiazol-2(3H)-one involves its ability to chelate metal ions such as copper and zinc. The compound forms a complex with these metal ions, leading to a change in its fluorescence properties. The complex formation also results in the generation of reactive oxygen species, which can cause damage to cancer cells during photodynamic therapy.

Biochemical And Physiological Effects

6-Butyl-1,3-benzothiazol-2(3H)-one has been shown to have low toxicity and is well-tolerated in living organisms. The compound has been found to accumulate in cancer cells, making it an effective photosensitizer for photodynamic therapy. Additionally, BBOT has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Butyl-1,3-benzothiazol-2(3H)-one in lab experiments is its high sensitivity and selectivity for metal ions such as copper and zinc. The compound is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BBOT is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 6-Butyl-1,3-benzothiazol-2(3H)-one in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in living organisms. Additionally, BBOT could be used in the development of new photosensitizers for photodynamic therapy, with improved selectivity and efficacy. Finally, the compound could be used in the development of new fluorescent dyes for the labeling of biomolecules in biochemistry and molecular biology.

Synthesis Methods

The synthesis of 6-Butyl-1,3-benzothiazol-2(3H)-one is carried out using a multi-step process that involves the reaction of 2-aminobenzenethiol with butyraldehyde in the presence of an acid catalyst. The reaction is then followed by the oxidation of the resulting intermediate product using hydrogen peroxide and acetic acid. The final product is then purified using column chromatography.

Scientific Research Applications

6-Butyl-1,3-benzothiazol-2(3H)-one has shown potential applications in various fields of scientific research. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, BBOT has been used as a fluorescent dye for the labeling of proteins and nucleic acids in biochemistry and molecular biology.

properties

CAS RN

135792-92-6

Product Name

6-Butyl-1,3-benzothiazol-2(3H)-one

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

6-butyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H13NOS/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

INUTZCNYJJCMOK-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)NC(=O)S2

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=O)S2

synonyms

6-BUTYL-2(3H)-BENZOTHIAZOLONE

Origin of Product

United States

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